Dorzolamide-d3 (hydrochloride)
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Overview
Description
Dorzolamide-d3 (hydrochloride) is a deuterated form of dorzolamide hydrochloride, a carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma . This compound is a non-bacteriostatic sulfonamide derivative and is available in ophthalmic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dorzolamide-d3 (hydrochloride) involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide . This intermediate can be obtained in a diastereoisomerically pure form through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, dorzolamide-d3 (hydrochloride), is achieved by further functionalization and purification steps.
Industrial Production Methods
Industrial production of dorzolamide-d3 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrogen peroxide for the oxidation of sulfide to sulfone, catalyzed by tungstic acid or sodium tungstate .
Chemical Reactions Analysis
Types of Reactions
Dorzolamide-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The sulfide group in the intermediate is oxidized to a sulfone using hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of tungstic acid or sodium tungstate.
Solvolysis: Acetone/phosphate buffer mixture.
Major Products
The major product formed from these reactions is the diastereoisomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide .
Scientific Research Applications
Dorzolamide-d3 (hydrochloride) has a wide range of scientific research applications:
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes in various biological systems.
Medicine: Primarily used in the treatment of elevated intraocular pressure in glaucoma and ocular hypertension.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Dorzolamide-d3 (hydrochloride) exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby decreasing intraocular pressure . The compound binds to the active site of the enzyme, blocking its activity and leading to a reduction in hydrogen ion secretion and increased renal excretion of sodium, potassium, bicarbonate, and water .
Comparison with Similar Compounds
Similar Compounds
Brinzolamide: Another carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.
Acetazolamide: An oral carbonic anhydrase inhibitor with systemic effects.
Uniqueness
Dorzolamide-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart . Additionally, its topical application minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors .
Properties
Molecular Formula |
C10H17ClN2O4S3 |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(4S,6S)-4,5,5-trideuterio-4-(ethylamino)-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1/i4D2,8D; |
InChI Key |
OSRUSFPMRGDLAG-MLFPSNPGSA-N |
Isomeric SMILES |
[2H][C@]1(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)[C@H](C1([2H])[2H])C)NCC.Cl |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
Origin of Product |
United States |
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